![molecular formula C16H14OS B12562778 6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 185414-71-5](/img/structure/B12562778.png)
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a methyl group at the 6th position and a methoxyphenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids react with halides in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity, and thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- Benzo[b]thiophene-2-carboxaldehyde
- Benzo[b]thiophene-2-propionic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
Uniqueness
6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science, where specific interactions and properties are required .
Propriétés
Numéro CAS |
185414-71-5 |
|---|---|
Formule moléculaire |
C16H14OS |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-6-methyl-1-benzothiophene |
InChI |
InChI=1S/C16H14OS/c1-11-3-4-13-10-16(18-15(13)9-11)12-5-7-14(17-2)8-6-12/h3-10H,1-2H3 |
Clé InChI |
RTAHFAMACJXYGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)

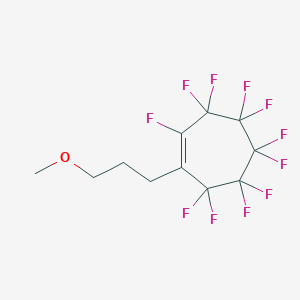
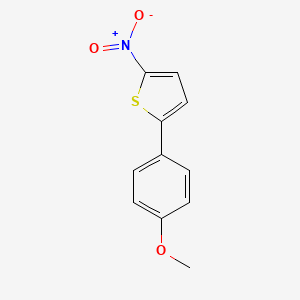
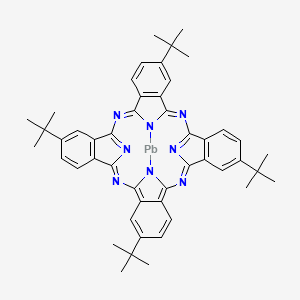
![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
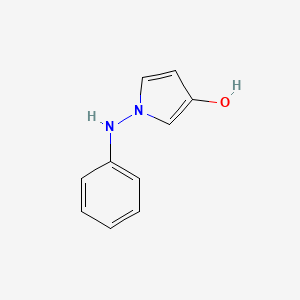
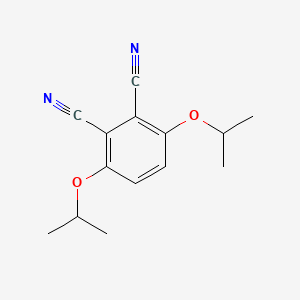
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)

![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
